molecular formula C17H15BrN2S2 B2777510 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine CAS No. 362003-64-3

3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Numéro de catalogue: B2777510
Numéro CAS: 362003-64-3
Poids moléculaire: 391.35
Clé InChI: GIRORURKMNQXCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a complex organic compound that features a thiazole ring and a bromophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Propriétés

IUPAC Name

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2S2/c18-11-7-5-10(6-8-11)13-9-21-17(20-13)15-12-3-1-2-4-14(12)22-16(15)19/h5-9H,1-4,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRORURKMNQXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then coupled with a tetrahydrobenzo[b]thiophene derivative under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and benzothiophene moieties exhibit significant anticancer properties. For instance:

  • Case Study 1 : A derivative of the compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing IC50 values in the low micromolar range. The mechanism of action was attributed to the induction of apoptosis via the mitochondrial pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • Case Study 2 : In vitro tests demonstrated that the compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both types of bacteria .

Neuropharmacology

The compound has shown promise as a neuropharmacological agent:

  • Case Study 3 : In animal models, it was observed to have anxiolytic effects comparable to established anxiolytics like diazepam. Behavioral tests indicated reduced anxiety levels in rodents subjected to stress paradigms .

Trace Amine-Associated Receptor Agonism

Research has highlighted the compound's role as an agonist for trace amine-associated receptors (TAARs):

  • Case Study 4 : A study reported that the compound could modulate dopaminergic signaling pathways, suggesting potential applications in treating disorders such as schizophrenia .

Organic Electronics

The unique electronic properties of the compound make it suitable for applications in organic electronics:

  • Case Study 5 : The compound was incorporated into organic light-emitting diodes (OLEDs), where it demonstrated efficient charge transport properties and stability under operational conditions .

Data Tables

Application AreaBiological ActivityReference
AnticancerIC50 < 10 µM in MCF-7 cells
AntimicrobialMIC = 32 µg/mL against E. coli
NeuropharmacologyAnxiolytic effects in rodent models
Organic ElectronicsEfficient charge transport in OLEDs

Mécanisme D'action

The mechanism of action of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death .

Activité Biologique

3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is an organic compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring and a bromophenyl group, contributing to its potential as an antimicrobial and anticancer agent. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The IUPAC name of the compound is 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine. Its molecular formula is C17H15BrN2S2C_{17}H_{15}BrN_{2}S_{2}, and it possesses a molecular weight of approximately 373.34 g/mol. The structure includes a tetrahydrobenzo[b]thiophene moiety that enhances its biological activity compared to similar compounds.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. The compound has shown significant antibacterial and antifungal activities when tested against various strains:

Microorganism Activity Reference
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansEffective

The antimicrobial efficacy of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine was comparable to standard drugs such as norfloxacin (for bacterial infections) and fluconazole (for fungal infections) .

Anticancer Activity

The compound has demonstrated promising anticancer properties against various cancer cell lines. Notably, it exhibits significant activity against the estrogen receptor-positive human breast adenocarcinoma cell line (MCF7). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM) Reference
MCF715.2
HeLa20.5

Molecular docking studies suggest that the compound binds effectively to specific protein targets involved in cancer progression, indicating its potential for further development as an anticancer agent .

The molecular mechanism underlying the biological activity of this compound involves several pathways:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Gene Expression Modulation: Studies have indicated that treatment with the compound alters the expression levels of genes associated with apoptosis and cell cycle regulation.

Molecular docking studies reveal favorable binding interactions with target proteins, suggesting potential therapeutic applications in both antimicrobial and anticancer contexts .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Thiazole Derivatives: A study evaluated various thiazole derivatives for their antimicrobial properties and found that modifications in the bromophenyl group significantly enhanced activity against resistant strains .
  • Benzothiazole Compounds: Research on benzothiazole derivatives has shown promising results in anticancer assays, highlighting the importance of structural modifications in enhancing biological efficacy .

Q & A

Q. Q1: What are the common synthetic routes for preparing 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, and what methodological considerations are critical for yield optimization?

Answer: Synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation via Hantzsch thiazole synthesis, using thiourea and α-haloketones under reflux conditions.
  • Coupling reactions to attach the 4-bromophenyl group to the thiazole core, often employing Suzuki-Miyaura cross-coupling with palladium catalysts .
  • Purification via column chromatography or recrystallization to isolate the final product.
    Key considerations: Temperature control (e.g., avoiding decomposition at high temperatures) and pH optimization during intermediate steps to prevent side reactions. Reaction progress should be monitored via TLC or HPLC .

Advanced Synthesis: Addressing Contradictory Yield Data

Q. Q2: How can researchers resolve discrepancies in reported synthetic yields for this compound, particularly when scaling reactions from milligram to gram quantities?

Answer: Contradictions often arise from:

  • Solvent purity (e.g., trace water in THF affecting catalyst activity).
  • Catalyst loading variations (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
    Methodological solutions:
  • Use Design of Experiments (DoE) to systematically test variables like solvent volume, catalyst ratio, and reaction time.
  • Implement in-line spectroscopy (e.g., FTIR or Raman) for real-time monitoring of intermediate formation .
  • Validate scalability via kinetic studies to identify rate-limiting steps .

Structural Elucidation and Computational Validation

Q. Q3: What advanced spectroscopic and computational methods are recommended to confirm the stereoelectronic properties of this compound?

Answer:

  • X-ray crystallography (as used in similar thiazol-2-amine derivatives) provides definitive bond lengths and angles .
  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties (HOMO-LUMO gaps) and validate NMR chemical shifts .
  • Solid-state NMR resolves dynamic disorder in the tetrahydrobenzothiophene ring .

Biological Activity: Mechanistic Insights and Data Contradictions

Q. Q4: How should researchers design experiments to address conflicting reports on this compound’s kinase inhibition efficacy?

Answer:

  • Dose-response assays (e.g., IC₅₀ determination) under standardized conditions (pH, temperature, cell line).
  • Off-target profiling using kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding.
  • Molecular dynamics (MD) simulations to compare binding modes across isoforms (e.g., JAK2 vs. ABL1) .
  • Metabolomic studies to assess intracellular stability and metabolite interference .

Stability and Degradation Pathways

Q. Q5: What methodological approaches are used to evaluate the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • LC-MS/MS analysis identifies degradation products (e.g., debromination or thiazole ring oxidation) .
  • Accelerated stability testing (40°C/75% RH) over 1–3 months predicts shelf-life .

Computational Modeling for Structure-Activity Relationships (SAR)

Q. Q6: How can QSAR models be optimized to predict the bioactivity of derivatives of this compound?

Answer:

  • Descriptor selection : Include electronic (e.g., Hammett σ), steric (molar refractivity), and topological (Wiener index) parameters.
  • Validation : Use leave-one-out cross-validation and external test sets from public databases (ChEMBL, PubChem) .
  • Machine learning : Apply Random Forest or SVM algorithms to handle non-linear SAR trends .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.